molecular formula C22H19N3O3 B245072 3-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

3-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B245072
M. Wt: 373.4 g/mol
InChI Key: AMRRTAXTTVRMQV-UHFFFAOYSA-N
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Description

3-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core linked to a benzoxazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. The starting materials often include 2-aminopyridine, benzoyl chloride, and 3-propoxybenzoyl chloride. The synthesis can be summarized as follows:

    Formation of Benzoxazole Ring: The reaction between 2-aminopyridine and benzoyl chloride under acidic conditions forms the benzoxazole ring.

    Attachment of Propoxy Group: The 3-propoxybenzoyl chloride is then reacted with the benzoxazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

3-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)benzamide: Similar in structure but lacks the benzoxazole ring.

    3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Contains a pyridine and imidazo ring but differs in the overall structure.

Uniqueness

3-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both benzoxazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C22H19N3O3/c1-2-11-27-18-7-3-5-15(12-18)21(26)24-17-8-9-20-19(13-17)25-22(28-20)16-6-4-10-23-14-16/h3-10,12-14H,2,11H2,1H3,(H,24,26)

InChI Key

AMRRTAXTTVRMQV-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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